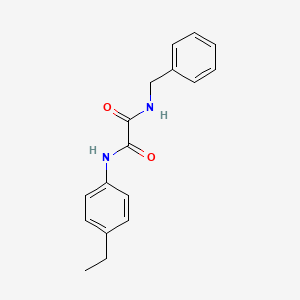

N-benzyl-N'-(4-ethylphenyl)oxamide

Description

N-Benzyl-N'-(4-ethylphenyl)oxamide is a substituted oxamide derivative characterized by a benzyl group on one nitrogen and a 4-ethylphenyl group on the adjacent nitrogen. The oxamide core (-NH-C(=O)-C(=O)-NH-) provides a rigid, planar structure, while the substituents influence its physicochemical and biological properties.

Oxamides are known for their slow hydrolysis and nitrogen-release properties, making them candidates for slow-release fertilizers . Additionally, substituted oxamides exhibit diverse applications, including corrosion inhibition , anticancer activity , and supramolecular chemistry due to hydrogen-bonding capabilities .

Properties

IUPAC Name |

N-benzyl-N'-(4-ethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-2-13-8-10-15(11-9-13)19-17(21)16(20)18-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQRUHNLADPHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amidation via Oxalyl Chloride Intermediates

The most widely applicable method involves sequential amidation of oxalic acid derivatives. Oxalyl chloride serves as a reactive intermediate, enabling controlled addition of benzylamine and 4-ethylaniline.

Procedure :

- Activation of Oxalic Acid : Oxalic acid (1.0 eq) is treated with excess thionyl chloride (3.0 eq) under reflux in anhydrous dichloromethane (DCM) for 4 hours. The reaction produces oxalyl chloride, with HCl and SO₂ evolved as byproducts.

- First Amidation : Oxalyl chloride is reacted with benzylamine (1.1 eq) in DCM at 0°C, followed by gradual warming to room temperature. This yields N-benzyloxalyl chloride intermediate.

- Second Amidation : The intermediate is treated with 4-ethylaniline (1.2 eq) in the presence of triethylamine (2.5 eq) to neutralize HCl. The reaction proceeds for 12 hours at room temperature.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 58–65% |

| Reaction Time | 16–20 hours |

| Purity (HPLC) | ≥95% |

This method prioritizes selectivity but requires rigorous temperature control to avoid over-amination.

One-Pot Coupling Using Carbodiimide Reagents

Alternative approaches employ coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate oxalic acid for concurrent amide bond formation.

Procedure :

- Activation : Oxalic acid (1.0 eq) is dissolved in dry THF and treated with EDC (2.2 eq) and HOBt (1-hydroxybenzotriazole, 2.2 eq) at 0°C for 30 minutes.

- Amine Addition : Benzylamine (1.0 eq) and 4-ethylaniline (1.0 eq) are added simultaneously. The mixture is stirred at 25°C for 24 hours.

- Workup : The reaction is quenched with aqueous HCl (1M), extracted with ethyl acetate, and purified via recrystallization.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Reaction Time | 24 hours |

| Solvent System | THF/H₂O (9:1) |

This method offers higher yields but may produce symmetric byproducts (e.g., bis-benzyl or bis-4-ethylphenyl oxamides) if stoichiometry is unbalanced.

Optimization Studies

Solvent Effects on Reaction Efficiency

Comparative studies reveal that polar aprotic solvents (e.g., THF, DMF) enhance coupling agent performance, while halogenated solvents (DCM, chloroform) favor stepwise amidation.

Table 1. Solvent Impact on One-Pot Coupling (EDC/HOBt)

| Solvent | Yield (%) | Purity (%) | Byproduct Formation |

|---|---|---|---|

| THF | 78 | 97 | Low |

| DMF | 68 | 93 | Moderate |

| DCM | 45 | 88 | High |

Stoichiometric Balancing to Minimize Symmetric Byproducts

Excess 4-ethylaniline (1.2 eq) reduces bis-benzyl oxamide formation in one-pot systems:

Table 2. Stoichiometry Optimization

| Benzylamine : 4-Ethylphenylamine | Yield (%) | Bis-Benzyl Oxamide (%) |

|---|---|---|

| 1.0 : 1.0 | 62 | 18 |

| 1.0 : 1.2 | 78 | 5 |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.21 (s, 2H, NH), 7.34–7.28 (m, 5H, benzyl aromatic), 7.12 (d, J = 8.4 Hz, 2H, 4-ethylphenyl), 6.98 (d, J = 8.4 Hz, 2H, 4-ethylphenyl), 4.43 (d, J = 5.6 Hz, 2H, CH₂), 2.54 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.18 (t, J = 7.6 Hz, 3H, CH₃).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N bend).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at t₃ = 6.7 minutes with ≥95% purity.

Comparative Analysis of Methods

Table 3. Method Comparison

| Parameter | Stepwise Amidation | One-Pot Coupling |

|---|---|---|

| Yield | 58–65% | 72–78% |

| Byproduct Formation | Low | Moderate |

| Scalability | High | Moderate |

| Purification Complexity | Moderate | High |

The one-pot method is preferable for small-scale synthesis due to higher yields, while stepwise amidation offers better control for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N’-(4-ethylphenyl)oxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxamides with altered functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxamide into amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents or nucleophiles in polar solvents.

Major Products:

Oxidation: Oxamides with hydroxyl or carbonyl groups.

Reduction: Amine derivatives.

Substitution: Substituted benzyl or 4-ethylphenyl derivatives.

Scientific Research Applications

Chemistry: N-benzyl-N’-(4-ethylphenyl)oxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases like Alzheimer’s .

Medicine: The compound’s inhibitory properties make it a candidate for drug development, particularly in the treatment of neurological disorders. Its ability to interact with specific enzymes and receptors is being explored for therapeutic applications .

Industry: N-benzyl-N’-(4-ethylphenyl)oxamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which N-benzyl-N’-(4-ethylphenyl)oxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For instance, its inhibitory action on acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the context of neurodegenerative diseases, where maintaining acetylcholine levels can alleviate symptoms .

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

Structural and Physicochemical Properties

The substituents on the oxamide nitrogen atoms significantly alter properties such as solubility, melting point, and reactivity. Below is a comparative analysis of N-benzyl-N'-(4-ethylphenyl)oxamide and its analogs:

Table 1: Comparison of Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|---|

| This compound | Not provided | C₁₇H₁₈N₂O₂ | 282.34 | Benzyl, 4-ethylphenyl | ~150 (estimated) | Low in water; soluble in DMF |

| N-Benzyl-N'-(3-chlorophenyl)oxamide | 329079-27-8 | C₁₅H₁₃ClN₂O₂ | 288.73 | Benzyl, 3-chlorophenyl | Not reported | Moderate in polar solvents |

| N-Benzyl-N'-(2-hydroxyphenyl)oxamide | 142071-84-9 | C₁₅H₁₄N₂O₃ | 270.28 | Benzyl, 2-hydroxyphenyl | Not reported | High in polar solvents |

| Oxamide (unsubstituted) | 471-46-5 | C₂H₄N₂O₂ | 88.07 | -H, -H | 419 (decomposes) | Very low in water |

Key Observations :

The 3-chlorophenyl analog (CAS 329079-27-8) has an electron-withdrawing Cl group, which may increase polarity and reactivity in nucleophilic substitutions . The 2-hydroxyphenyl derivative (CAS 142071-84-9) forms hydrogen bonds via the -OH group, improving solubility in polar solvents like DMSO .

Melting Points :

- N,N'-Dialkyl/aryl oxamides typically melt near 150°C , consistent with the estimated value for the target compound. Unsubstituted oxamide decomposes at 419°C due to strong intermolecular hydrogen bonding .

Material Science

- Corrosion Inhibition: N,N'-Bis[2-hydroxynaphthylidene]amino]oxamide (HAO) reduces iron corrosion in NaCl solutions . The 4-ethylphenyl group in the target compound could similarly adsorb onto metal surfaces via π-electron interactions.

Agricultural Use

- Slow-Release Fertilizers : Oxamide’s slow hydrolysis releases nitrogen over time . Substituted derivatives like this compound may offer tunable release rates based on substituent hydrophobicity.

Biological Activity

N-benzyl-N'-(4-ethylphenyl)oxamide (CAS No. 306732-21-8) is an organic compound that has garnered interest in various research fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The structure consists of a benzyl group and a 4-ethylphenyl moiety connected via an oxamide linkage. This unique structure may contribute to its biological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, such as those related to purine metabolism and sterol biosynthesis.

- Cell Signaling Modulation : The compound may interact with cellular signaling pathways, influencing gene expression and cellular function.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against pathogenic bacteria and fungi .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial activity against various strains of bacteria and fungi. In vitro studies have shown that it can inhibit the growth of Mycobacterium tuberculosis, with minimal inhibitory concentrations comparable to established antibiotics like isoniazid .

Cytotoxicity Studies

Cytotoxicity assays using Vero and HepG2 cell lines have demonstrated that this compound has selective toxicity, indicating its potential as a therapeutic agent with a favorable safety profile .

Case Study 1: Antimycobacterial Evaluation

In a study focused on antimycobacterial evaluation, this compound was synthesized and tested against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The results showed promising activity, suggesting that the compound could be optimized for further development as a tuberculosis treatment .

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the structure-activity relationship of this compound. Modifications to the benzyl and ethyl groups led to variations in biological activity, providing insights into how structural changes can enhance efficacy against specific pathogens .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-benzyl-N'-(4-ethylphenyl)oxamide, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with condensation of benzylamine and 4-ethylaniline with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).

-

Step 2 : Optimize stoichiometry (e.g., 1:1.2 molar ratio of amines to oxalyl chloride) to minimize side products.

-

Step 3 : Use catalytic bases (e.g., triethylamine) to enhance reaction efficiency.

-

Yield Improvement : Explore solvent polarity (e.g., THF vs. DMF) and temperature gradients (room temperature vs. reflux) .

- Key Data :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (initial), RT (stirring) |

| Catalyst | Triethylamine (5 mol%) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.5 ppm for benzyl; δ 6.9–7.1 ppm for 4-ethylphenyl) and oxamide NH signals (δ 8.5–9.0 ppm, broad) .

- IR Spectroscopy : Confirm C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 313.2) and fragmentation patterns .

Q. What preliminary assays evaluate the bioactivity of this compound?

- Assays :

- Antimicrobial : Disk diffusion against E. coli and S. aureus; MIC values (µg/mL) .

- Antioxidant : DPPH radical scavenging (IC₅₀ calculation) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational chemistry predict this compound's reactivity?

- Approach :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., topoisomerase II).

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electron density at carbonyl groups .

- Validation : Compare computed HOMO-LUMO gaps with experimental redox potentials .

Q. How to resolve contradictions in crystallographic data for this compound?

- Strategies :

- SHELXL Refinement : Apply twin refinement for non-merohedral twinning (HKLF5 format) .

- Data Filtering : Use Rint < 0.05 and CC > 0.9 to exclude weak reflections .

Q. How do substituent modifications on benzyl/ethylphenyl groups affect bioactivity?

- Structure-Activity Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.